N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive activities .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives have been found to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Benzimidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of therapeutic effects, likely due to their interactions with various molecular targets and cellular pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide typically involves the reaction of 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amine group of the benzimidazole derivative.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of bioactivities.
2-aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
4-chlorobenzenesulfonamide: A related compound with similar structural features
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is unique due to the presence of both the benzimidazole and sulfonamide moieties, which contribute to its diverse bioactivities. The combination of these functional groups enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVNVCLOKUEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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